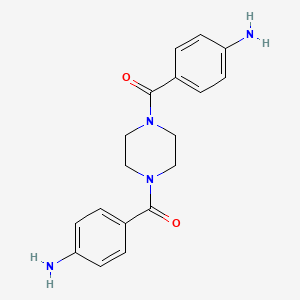

1,4-Bis(4-aminobenzoyl)piperazine

Description

Properties

IUPAC Name |

[4-(4-aminobenzoyl)piperazin-1-yl]-(4-aminophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c19-15-5-1-13(2-6-15)17(23)21-9-11-22(12-10-21)18(24)14-3-7-16(20)8-4-14/h1-8H,9-12,19-20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZMALRANZODVRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=C(C=C2)N)C(=O)C3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50204551 | |

| Record name | 1,4-Bis(4-aminobenzoyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55973-70-1 | |

| Record name | 1,1′-(1,4-Piperazinediyl)bis[1-(4-aminophenyl)methanone] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55973-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(4-aminobenzoyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055973701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Bis(4-aminobenzoyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-bis(4-aminobenzoyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Thermodynamic Properties of Piperazine-Based Diamine Monomers: A Technical Guide for Drug Development and Polymer Synthesis

Executive Summary

Piperazine ( C4H10N2 ) and its substituted diamine derivatives are privileged scaffolds in both medicinal chemistry and industrial materials science. In drug development, the piperazine ring is a core pharmacophore in classes ranging from anthelmintics to atypical antipsychotics (e.g., aripiprazole) [2]. In industrial applications, piperazine is the gold standard for carbon capture ( CO2 absorption) and a critical monomer in polyamide synthesis.

Understanding the thermodynamic properties of piperazine—specifically its acid dissociation constants ( pKa ), enthalpy of protonation ( ΔH∘ ), and entropy ( ΔS∘ )—is not merely an academic exercise. These parameters dictate a molecule's ionization state at physiological pH, its aqueous solubility, lipophilicity, and its kinetic reactivity. This whitepaper provides an in-depth mechanistic analysis of piperazine thermodynamics and outlines self-validating experimental protocols for acquiring these critical physicochemical metrics.

Mechanistic Thermodynamics of Piperazine Protonation

Piperazine is a non-aromatic, six-membered heterocycle (hexahydropyrazine) containing two opposing secondary nitrogen atoms[2]. The thermodynamic profile of its protonation is defined by two distinct dissociation steps.

The Causality of the pKa Gap

At 298 K, the first acid dissociation constant ( pKa1 ) of the monoprotonated species is 9.73 , making neutral piperazine a relatively strong base. However, the second dissociation constant ( pKa2 ) of the diprotonated species drops precipitously to 5.35 [1].

This massive gap of ~4.4 pH units is driven by three thermodynamic penalties:

-

Electrostatic Repulsion: The addition of a second proton requires overcoming the intense electrostatic repulsion generated by the existing positive charge on the first nitrogen.

-

Conformational Strain: Piperazine predominantly exists in a rigid chair conformation. Protonating both nitrogens forces the two cationic centers into a fixed proximity, drastically increasing the system's internal energy.

-

Inductive Electron Withdrawal: The first protonated nitrogen ( N+ ) exerts a strong -I (inductive) effect through the σ -bond framework, pulling electron density away from the second nitrogen and severely reducing its basicity.

Fig 1: Thermodynamic protonation pathway of piperazine highlighting pKa and enthalpy values.

Implications in Pharmacokinetics and Drug Design (ADME)

In medicinal chemistry, approximately 30% of drug candidates fail due to poor pharmacokinetic (PK) properties [2]. The thermodynamics of piperazine directly govern these outcomes.

At a physiological pH of 7.4, the Henderson-Hasselbalch equation dictates that piperazine derivatives exist predominantly (>99%) in the monoprotonated state . This thermodynamic reality is highly advantageous for drug design:

-

Solubility vs. Lipophilicity: The single cationic charge provides excellent aqueous solubility (via ion-dipole interactions and hydrogen bonding), while the remaining neutral nitrogen maintains sufficient lipophilicity ( logP ) to allow for passive diffusion across lipid bilayers (e.g., the blood-brain barrier) [3].

-

Ligand-Receptor Binding Thermodynamics: When a piperazine-containing drug binds to a target receptor, the protonation state matters. If the hydrophobic pocket of a receptor requires the neutral form of the drug, the thermodynamic cost of deprotonating the molecule at pH 7.4 (an endothermic process) must be subtracted from the overall free energy of binding ( ΔGbinding ).

Quantitative Thermodynamic Data

The following tables summarize the experimentally determined thermodynamic quantities for piperazine dissociation. Note the inverse relationship between temperature and pKa ; as temperature increases, the basicity of piperazine decreases. This temperature dependence is critical when translating in vitro assay data (often run at 298 K) to in vivo physiological conditions (310 K).

Table 1: Temperature Dependence of Piperazine Acid Dissociation Constants [1]

| Temperature (K) | First Dissociation ( pKa1 ) | Second Dissociation ( pKa2 ) |

| 298 | 9.73 ± 0.02 | 5.35 ± 0.04 |

| 303 | 9.66 ± 0.03 | 5.27 ± 0.05 |

| 313 | 9.39 ± 0.05 | 5.02 ± 0.01 |

| 323 | 9.17 ± 0.03 | 4.93 ± 0.02 |

Table 2: Standard Thermodynamic Quantities for Dissociation (at 298 K) [1]

| Dissociation Step | Standard Enthalpy ( ΔH∘ ) | Standard Entropy ( ΔS∘ ) |

| First ( pKa1 ) | 42.9 kJ/mol | -0.042 kJ/(mol·K) |

| Second ( pKa2 ) | 31.1 kJ/mol | -0.042 kJ/(mol·K) |

Experimental Methodologies: Self-Validating Protocols

To acquire high-fidelity thermodynamic data for diamines, standard UV-Vis spectrophotometry is inadequate because piperazine lacks a conjugated π -system (no strong chromophore). Instead, High-Precision Potentiometric Titration coupled with van 't Hoff modeling is the gold standard.

The following protocol is designed as a self-validating system, ensuring that experimental artifacts do not corrupt the thermodynamic derivation.

Protocol: High-Precision Potentiometric Determination of pKa and ΔH∘

Step 1: Analyte Preparation and Ionic Strength Control

-

Action: Prepare a 0.01 M solution of the piperazine monomer in a 0.1 M KCl background electrolyte solution.

-

Causality: pKa is highly sensitive to the ionic environment. The high concentration of KCl acts as a buffer for ionic strength, keeping activity coefficients constant throughout the titration. This allows the measured concentration-based pKa to be mathematically converted to the true thermodynamic pKa using the extended Debye-Hückel equation.

Step 2: Atmospheric Control (Crucial Step)

-

Action: Seal the titration vessel and initiate a continuous purge with ultra-pure Nitrogen ( N2 ) gas 30 minutes prior to and during the entire titration.

-

Causality: Piperazine is a highly reactive nucleophile toward Carbon Dioxide ( CO2 ). Exposure to ambient air causes the rapid formation of piperazine carbamate ( Pz−COO− ). This side reaction consumes the free amine and releases protons into the solution, drastically skewing the titration curve. N2 blanketing is non-negotiable for data integrity.

Step 3: Isothermal Titration

-

Action: Using a jacketed titration vessel connected to a recirculating water bath, stabilize the solution at exactly 298 K. Titrate with standardized 0.1 M HCl using an automated dosing unit. Repeat the entire experiment at 303 K, 313 K, and 323 K.

-

Causality: Acquiring pKa data across a strictly controlled temperature gradient is required to unlock the enthalpy ( ΔH∘ ) and entropy ( ΔS∘ ) of the system without needing a calorimeter.

Step 4: Thermodynamic Modeling (van 't Hoff Analysis)

-

Action: Plot ln(Ka) versus 1/T (where T is in Kelvin).

-

Causality: According to the van 't Hoff equation ( ln(Ka)=−RTΔH∘+RΔS∘ ), the slope of this linear regression yields −RΔH∘ , and the y-intercept yields RΔS∘ . Self-Validation: If the R2 of this plot is < 0.99, it indicates that ΔH∘ is temperature-dependent (non-zero heat capacity change, ΔCp ), and the data must be re-evaluated using Isothermal Titration Calorimetry (ITC) as an orthogonal validation method.

Fig 2: Self-validating potentiometric workflow for determining diamine thermodynamic properties.

Conclusion

The thermodynamic properties of piperazine-based monomers are the invisible architecture dictating their behavior in both biological systems and industrial reactors. By understanding the causality behind the large pKa gap and employing rigorous, atmospherically controlled potentiometric protocols, researchers can accurately predict the solubility, lipophilicity, and reactivity of novel piperazine derivatives.

References

Solubility Parameters of 1,4-Bis(4-aminobenzoyl)piperazine in Polar Solvents: A Technical Guide

Executive Summary

1,4-Bis(4-aminobenzoyl)piperazine (BABP) is a highly rigid, symmetrical diamine monomer fundamental to the synthesis of advanced, high-performance polymers, including polyamides and polyimides. Due to its dense hydrogen-bonding network and rigid molecular architecture, formulating stable monomer dopes requires precise solvent selection. This whitepaper provides an in-depth analysis of the solvation thermodynamics of BABP, utilizing the Hansen Solubility Parameters (HSP) framework to explain its dissolution mechanics in polar aprotic solvents.

Molecular Architecture and Solvation Thermodynamics

The compound 1,4-Bis(4-aminobenzoyl)piperazine (CAS 55973-70-1) possesses a unique structural topology[1]. It consists of a central aliphatic piperazine ring flanked by two benzoyl linkages, terminating in primary amine groups. This architecture imparts exceptional thermal stability to resulting polyimide precursor resins[2].

However, this structural rigidity creates a significant thermodynamic barrier to dissolution. The dissolution of BABP is governed by the Gibbs free energy of mixing ( ΔGmix=ΔHmix−TΔSmix ). Because the entropy of mixing ( ΔSmix ) for rigid, highly crystalline molecules is inherently low compared to flexible aliphatic chains, the enthalpy of mixing ( ΔHmix ) must be minimized to achieve a negative ΔGmix . Minimizing ΔHmix requires a solvent that perfectly matches the intermolecular forces of the BABP solute.

BABP exhibits three primary intermolecular forces that must be overcome:

-

Dispersion Forces ( δD ): Driven by the aromatic rings and the dense piperazine core.

-

Polar Interactions ( δP ): Arising from the strong dipole moments of the carbonyl groups and the tertiary nitrogens within the piperazine ring.

-

Hydrogen Bonding ( δH ): The terminal primary amines act as potent H-bond donors, while the carbonyl oxygens act as H-bond acceptors, creating a tightly bound crystal lattice.

Hansen Solubility Parameters (HSP) Framework

To predict and control the solubility of BABP, we utilize the Hansen Solubility Parameters (HSP) framework. This model divides the total cohesive energy density of a substance into dispersion ( δD ), polar ( δP ), and hydrogen bonding ( δH ) components[3].

Polar aprotic solvents are uniquely suited for BABP because they offer high δP and δH values (specifically acting as H-bond acceptors) without acting as H-bond donors. If a solvent were a strong H-bond donor (like water or alcohols), it could interfere with subsequent polycondensation reactions, such as the reaction between BABP and tetracarboxylic dianhydrides[2].

Table 1: HSP Values of Common Polar Aprotic Solvents for BABP [3]

| Solvent | δD (MPa 1/2 ) | δP (MPa 1/2 ) | δH (MPa 1/2 ) | Molar Volume (cm 3 /mol) |

| N-Methyl-2-pyrrolidone (NMP) | 18.0 | 12.3 | 7.2 | 96.5 |

| N,N-Dimethylacetamide (DMAc) | 16.8 | 11.5 | 10.2 | 92.5 |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 77.0 |

| Dimethyl sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 71.3 |

Experimental Methodology: Determining the HSP Sphere

To establish the exact HSP coordinates ( δD,δP,δH ) and the interaction radius ( R0 ) for BABP, a self-validating turbidimetric titration protocol is employed. This method ensures that the empirical data defines a distinct, mathematically verified boundary between "good" and "bad" solvents.

Step-by-Step Protocol

-

Solvent Selection: Select a battery of 20–30 pure solvents and binary solvent mixtures that broadly span the 3D Hansen space, ensuring variations across all three parameters[3].

-

Solute Addition: Add a standardized mass of BABP (e.g., 0.1 g) to 10 mL of each solvent in sealed borosilicate glass vials to achieve a 1% w/v concentration.

-

Incubation & Agitation: Agitate the vials at a controlled 25°C for 24 hours using an orbital shaker. For highly crystalline monomers like BABP, kinetic delays in dissolution must be eliminated through sufficient equilibration time.

-

Turbidimetric Assessment: Visually and spectrophotometrically (at 600 nm) assess the vials. Classify them as "1" (complete dissolution, optically clear) or "0" (insoluble, cloudy, or precipitate present).

-

Binary Gradient Validation (Self-Validating Step): For solvents near the predicted solubility boundary, titrate a known "bad" solvent into a "good" solvent solution of BABP until the exact cloud point is reached. This precisely defines the edge of the solubility sphere, validating the system against false positives.

-

Data Plotting and Sphere Optimization: Input the binary scores into HSP software to calculate the center of the solubility sphere and the interaction radius ( R0 ).

Fig 1. Experimental workflow for determining the Hansen Solubility Parameter sphere of the monomer.

Mechanistic Solvation Pathway (Causality)

The causality behind the successful dissolution of BABP in specific solvents like NMP or DMAc lies in the competitive disruption of hydrogen bonds. In its crystalline solid state, BABP forms a dense, interlocking network of intermolecular hydrogen bonds between the terminal primary amines and the carbonyl oxygens[1].

When introduced to a polar aprotic solvent, the highly electronegative oxygen atoms of the solvent's carbonyl (in NMP/DMAc) or sulfoxide (in DMSO) groups act as aggressive hydrogen bond acceptors. Because these solvents have a relatively low molar volume (e.g., DMSO at 71.3 cm³/mol), they can rapidly penetrate the crystal lattice. The solvent molecules outcompete the internal monomer-monomer interactions, binding to the primary amines of BABP. This forms a thermodynamically stable solvation shell around the monomer, preventing re-aggregation and facilitating a transition to an isotropic solution.

Fig 2. Mechanistic pathway of BABP solvation driven by hydrogen bond disruption in polar solvents.

Conclusion

Mastering the solubility parameters of 1,4-Bis(4-aminobenzoyl)piperazine is essential for its successful integration into high-performance polymer matrices. By leveraging the HSP framework and selecting appropriate polar aprotic solvents, researchers can formulate the stable, high-concentration monomer dopes strictly necessary for advanced material synthesis and drug development applications.

References

-

Title: 1,4-Bis(4-aminobenzoyl)piperazine | C18H20N4O2 | CID 91963 - PubChem Source: National Center for Biotechnology Information (NIH) URL: [Link]

- Title: US20200024397A1 - Tetracarboxylic dianhydride, carbonyl compound, polyimide precursor resin, and polyimide Source: Google Patents URL

-

Title: Hansen Solubility Parameters: A User's Handbook, Second Edition Source: Taylor & Francis (CRC Press) URL: [Link]

Sources

Thermal Stability Characteristics of Semi-Aromatic Diamines: A Mechanistic and Methodological Guide

Executive Summary

Semi-aromatic diamines (SADs)—most notably m-xylylenediamine (MXDA) and p-xylylenediamine (PXDA)—are foundational building blocks in the synthesis of high-performance polyamides, polyimides, and non-isocyanate polyurethanes (NIPUs). For researchers and drug development professionals engineering advanced biomaterial matrices, hot-melt extrusion (HME) polymers, or sterilizable encapsulations, understanding the thermal boundaries of these diamines is paramount.

This guide dissects the structural causality behind the thermal stability of SADs, provides quantitative thermal profiling data, and establishes a self-validating experimental protocol for evaluating polymer degradation kinetics.

Structural Causality: The Dual Nature of Semi-Aromatic Diamines

The defining feature of a semi-aromatic diamine is the decoupling of the primary amine group from the aromatic ring via an aliphatic spacer (typically a methylene bridge, −CH2− ). This structural nuance creates a profound dichotomy in thermal and chemical behavior:

-

Aliphatic Flexibility (The Weak Point): Unlike wholly aromatic diamines (e.g., p-phenylenediamine) where the amine lone pair is resonance-stabilized by the π -system, the methylene bridge in SADs prevents this delocalization. While this increases the nucleophilicity of the amine—facilitating rapid polymerization at lower temperatures—the benzylic carbon becomes highly susceptible to thermo-oxidative cleavage[1].

-

Aromatic Rigidity (The Thermal Anchor): The central benzene ring imparts significant chain stiffness to the resulting polymer matrix. This elevates the glass transition temperature ( Tg ) and provides a high char yield during pyrolysis, acting as a thermal anchor that prevents catastrophic structural collapse prior to 300 °C[2].

As a Senior Application Scientist, I frequently observe that failures in SAD-based polymer design stem from ignoring this duality. When subjected to thermal stress, degradation does not occur randomly; it is a highly deterministic process initiating at the benzylic C−N or C−C bonds, leading to the release of volatile amines and carbon dioxide[3].

Mechanisms of Thermal Degradation

The thermal degradation of SAD-based matrices follows two distinct pathways depending on the atmospheric environment:

Pyrolytic Degradation (Inert Atmosphere)

Under a nitrogen atmosphere, thermal degradation is driven purely by bond dissociation energies. In MXDA-cured epoxies or polyamides, the onset of degradation typically occurs between 300 °C and 350 °C[4]. The primary mechanism is the homolytic scission of the heteroatom linkages (amide or urethane bonds), followed by the secondary cleavage of the methylene bridge. This results in the formation of alkyl and aryl radicals, which rapidly recombine to form a highly crosslinked carbonaceous char[3].

Thermo-Oxidative Degradation (Air/Oxygen)

In the presence of oxygen, the degradation onset temperature drops significantly. The benzylic hydrogens on the methylene spacer undergo hydrogen abstraction, forming hydroperoxides. These hydroperoxides auto-catalyze the cleavage of the polymer backbone, leading to chain scission, yellowing, and the eventual emission of CO , CO2 , and NOx gases[5].

Quantitative Thermal Profiling of SAD-Based Matrices

To contextualize the thermal limits of semi-aromatic diamines, the following table synthesizes Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) data across various SAD-polymer matrices.

Table 1: Thermal Stability Metrics of Semi-Aromatic Diamine-Based Polymers

| Diamine Monomer | Polymer Matrix | Tg (°C) | Td5% (°C)* | Primary Degradation Locus |

| m-Xylylenediamine (MXDA) | Epoxy (DGEBA) | 120 - 140 | 300 - 330 | Benzylic C-N bond cleavage |

| Thioether-SAD | Polyamide | 163 - 203 | 409 - 419 | Thioether spacer oxidation |

| Isomannide-SAD (Biobased) | Polyimide | 227 - 264 | > 400 | Imide ring opening |

| m-Xylylenediamine (MXDA) | NIPU | 80 - 110 | 270 - 316 | Urethane linkage dissociation |

*Note: Td5% represents the temperature at which 5% mass loss is observed under a nitrogen atmosphere.[2],[6],[3],[4],[7].

Orthogonal Experimental Workflows: Self-Validating Thermal Analysis

In polymer characterization, relying solely on TGA mass loss curves introduces a critical vulnerability: the inability to distinguish between the volatilization of trapped solvents (e.g., moisture, DMAc) and true polymer backbone scission.

To ensure scientific integrity, every thermal degradation protocol must be a self-validating system . The methodology below utilizes a hyphenated TGA-DSC-FTIR setup. DSC confirms the thermodynamic nature of the transition (endothermic vs. exothermic), TGA quantifies the mass loss, and FTIR chemically identifies the effluent, ensuring no single data point is interpreted in isolation.

Protocol: High-Resolution TGA-DSC-FTIR Profiling

Phase 1: Instrument Calibration & Baseline Establishment

-

Causality Check: Perform a blank run using an empty alumina crucible. This establishes a baseline to subtract buoyancy effects and thermal drift that occur at high temperatures.

-

Calibrate the DSC heat flow using a high-purity Indium standard to ensure accurate Tg determination.

Phase 2: Sample Preparation

-

Mill the SAD-based polymer into a fine powder to maximize surface-area-to-volume ratio, ensuring uniform heat distribution.

-

Weigh exactly 3.0±0.2 mg of the sample into a standard 70μL alumina crucible. Expert Insight: Exceeding 5 mg introduces severe thermal lag, artificially inflating the apparent degradation temperature.

Phase 3: Thermal Execution

-

Seal the furnace and initiate a high-purity Nitrogen purge at 50 mL/min. Maintain this purge for 15 minutes prior to heating to completely displace oxygen and isolate pyrolytic degradation from thermo-oxidative effects.

-

Apply a dynamic heating ramp of 10 °C/min from 25 °C to 800 °C.

Phase 4: Evolved Gas Analysis (EGA)

-

Route the TGA effluent through a heated transfer line maintained strictly at 200 °C. Causality Check: If the transfer line drops below this temperature, high-boiling volatile amines will condense before reaching the spectrometer, blinding the FTIR to the primary degradation products.

-

Collect FTIR spectra continuously (resolution of 4cm−1 , 8 scans per spectrum) to identify the evolution of CO2 ( 2350cm−1 ) and NH3 ( 3300cm−1 ), directly correlating these chemical signatures to specific mass-loss steps on the TGA curve.

Workflow Visualization

The following diagram illustrates the logical flow and self-validating nature of the hyphenated thermal analysis protocol.

Figure 1: Self-validating TGA-DSC-FTIR workflow for elucidating thermal degradation mechanisms.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. d-nb.info [d-nb.info]

- 4. akjournals.com [akjournals.com]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. Semi-aromatic polyamides containing methylene and thioether units: synthesis and membrane properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of novel biobased polyimides derived from isomannide with good optical transparency, solubility and thermal stability - RSC Advances (RSC Publishing) [pubs.rsc.org]

Crystallographic and Morphological Profiling of 1,4-Bis(4-aminobenzoyl)piperazine Powder

An In-Depth Technical Guide for Materials Scientists and Polymer Chemists

As a Senior Application Scientist in polymer chemistry and materials characterization, I approach the evaluation of monomeric powders not merely as a quality control step, but as a predictive science. The macroscopic behavior of a polymer—its thermal stability, mechanical strength, and processability—is inextricably linked to the solid-state physics of its starting materials.

This whitepaper provides an authoritative, mechanistic analysis of the crystallinity and morphology of 1,4-Bis(4-aminobenzoyl)piperazine (CAS: 55973-70-1), a highly rigid diamine critical to the synthesis of advanced polyamides and polyimides.

Molecular Symmetry and Crystallographic Drivers

To understand the powder morphology of 1,4-Bis(4-aminobenzoyl)piperazine, we must first analyze its molecular architecture. The compound consists of a central piperazine ring flanked by two 4-aminobenzoyl groups, yielding a molecular weight of 324.4 g/mol [1].

The Causality of High Crystallinity: The piperazine core predominantly adopts a structurally locked "chair" conformation. This steric rigidity restricts the torsional degrees of freedom of the attached benzoyl moieties. During precipitation or crystallization, this conformational lock drastically minimizes the entropic penalty required for the molecules to align.

Furthermore, the terminal primary amines ( −NH2 ) act as robust hydrogen-bond donors, while the central amide carbonyls ( −C=O ) act as potent acceptors. This complementary donor-acceptor profile drives the formation of an extended, three-dimensional intermolecular hydrogen-bonding network. Consequently, the molecules pack into a highly ordered crystal lattice, resulting in a powder with exceptionally high crystallinity rather than an amorphous solid. The highlights these structural parameters which dictate its physical state[1].

Morphological Implications in Polymer Synthesis

The macroscopic morphology of this powder is a direct manifestation of anisotropic crystal growth. Because hydrogen bonding propagates linearly along specific crystallographic axes, 1,4-Bis(4-aminobenzoyl)piperazine typically crystallizes as high-aspect-ratio micro-rods or crystalline flakes .

Why Morphology Matters: In the synthesis of , this diamine is reacted with tetracarboxylic dianhydrides[2]. High-aspect-ratio crystalline powders exhibit slower dissolution kinetics in polar aprotic solvents (like NMP or DMAc) compared to amorphous spheres. If the dissolution rate is not properly mapped, localized stoichiometric imbalances occur during step-growth polymerization, prematurely terminating chain growth and resulting in a low-molecular-weight polymer[2].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the characterization of this powder must rely on self-validating experimental workflows. Below are the definitive protocols for evaluating its solid-state properties.

Protocol A: Powder X-Ray Diffraction (PXRD) for Crystallinity

Objective: Quantify the degree of long-range lattice order.

-

Sample Preparation: Gently grind 50 mg of the diamine powder using an agate mortar. Mechanistic Choice: Gentle grinding minimizes preferred orientation effects without inducing mechanochemical amorphization (which would artificially lower the crystallinity reading).

-

Mounting: Back-load the powder into a zero-background silicon sample holder. Mechanistic Choice: Standard glass holders produce an amorphous "hump" between 2θ=15∘−25∘ , which obscures the baseline needed to accurately calculate the amorphous-to-crystalline ratio.

-

Data Collection: Scan from 2θ=5∘ to 50∘ using Cu-K α radiation ( λ=1.5406 Å) at a step size of 0.02∘ .

-

Self-Validation Step: Analyze the full-width at half-maximum (FWHM) of the primary Bragg peaks. If FWHM >0.3∘ , the system flags the sample for either excessive grinding (lattice strain) or the presence of amorphous impurities, invalidating the batch for high-performance polymer synthesis.

Protocol B: Scanning Electron Microscopy (SEM) for Morphology

Objective: Determine particle aspect ratio and surface topography.

-

Dispersion: Disperse 5 mg of powder in 10 mL of a non-solvent (e.g., hexane) using mild ultrasonication (30 seconds).

-

Coating: Drop-cast onto a carbon-taped aluminum stub, dry, and sputter-coat with a 5 nm layer of gold/palladium.

-

Imaging: Image at a low accelerating voltage of 5 kV . Mechanistic Choice: Organic diamines are highly beam-sensitive. High voltages (e.g., 20 kV) will melt the surface topography, generating artifactual data.

-

Self-Validation Step: If the edges of the micro-rods appear blurred or "glowing" during imaging, localized electron charging is occurring. The protocol dictates halting the scan and re-coating the sample, as charging invalidates automated particle size analysis (PSA).

Quantitative Data Summary

The following table synthesizes the expected physical and crystallographic data for high-purity 1,4-Bis(4-aminobenzoyl)piperazine based on its structural profile and environmental data documented by the [3].

| Parameter | Characteristic Profile | Analytical Methodology |

| Molecular Formula | C18H20N4O2 | Elemental Analysis |

| Molecular Weight | 324.4 g/mol | Mass Spectrometry |

| Crystallinity Degree | >85% (Highly Crystalline) | PXRD (Area Integration) |

| Dominant Morphology | Micro-rods / Crystalline Flakes | SEM / ImageJ Analysis |

| Thermal Stability | >350∘C (Degradation Onset) | Thermogravimetric Analysis (TGA) |

| Lattice Interactions | 3D Intermolecular ( N−H⋯O=C ) | FT-IR / Single Crystal XRD |

Logical Workflows and Pathways (Visualized)

The following diagrams map the characterization logic and the downstream application pathway of the powder.

Fig 1: Multi-modal characterization workflow for diamine powder analysis.

Fig 2: Step-growth polymerization pathway utilizing the diamine monomer.

References

-

PubChem , "1,4-Bis(4-aminobenzoyl)piperazine | C18H20N4O2 | CID 91963", National Center for Biotechnology Information. Available at:[Link]

-

U.S. Environmental Protection Agency (EPA) , "1,4-Bis(4-aminobenzoyl)piperazine", CompTox Chemicals Dashboard (DTXSID50204551). Available at:[Link]

- Google Patents, "Tetracarboxylic dianhydride, carbonyl compound, polyimide precursor resin, and polyimide", US Patent US20200024397A1.

Sources

An In-depth Technical Guide to the Synthesis of 1,4-Bis(4-aminobenzoyl)piperazine

Abstract

This technical guide provides a comprehensive review of the primary synthesis pathways for 1,4-Bis(4-aminobenzoyl)piperazine, a key diamine monomer in the production of high-performance aromatic polyamides and a valuable building block in medicinal chemistry. The document offers a detailed examination of the predominant two-step synthesis route, which proceeds through a dinitro intermediate. This includes a thorough analysis of the N,N'-diacylation of piperazine followed by the reduction of the nitro functionalities. Emphasis is placed on the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals. Alternative synthetic strategies are also explored, with a discussion of their potential advantages and inherent challenges. This guide is designed to be a self-validating system, with detailed experimental protocols, comparative data, and mechanistic insights to ensure scientific integrity and reproducibility.

Introduction: The Significance of 1,4-Bis(4-aminobenzoyl)piperazine

1,4-Bis(4-aminobenzoyl)piperazine is a symmetrical aromatic diamine characterized by a central piperazine ring flanked by two 4-aminobenzoyl moieties. This unique structure imparts a combination of rigidity from the aromatic rings and conformational flexibility from the piperazine core. These attributes make it a highly sought-after monomer for the synthesis of advanced polymers, particularly aromatic polyamides (aramids). The resulting polymers often exhibit exceptional thermal stability, mechanical strength, and chemical resistance.

Beyond polymer science, the 1,4-bis(4-aminobenzoyl)piperazine scaffold is of growing interest in medicinal chemistry. The piperazine ring is a well-established pharmacophore found in numerous biologically active compounds, and the presence of two primary aromatic amine groups provides handles for further functionalization, allowing for the generation of diverse molecular libraries for drug discovery programs.

Given its importance, a thorough understanding of the synthetic pathways to this key intermediate is essential for both academic and industrial researchers. This guide aims to provide a detailed and practical overview of its synthesis, with a focus on robust and reproducible methodologies.

The Predominant Synthesis Pathway: A Two-Step Approach

The most widely employed and reliable method for the synthesis of 1,4-Bis(4-aminobenzoyl)piperazine involves a two-step sequence:

-

Step 1: N,N'-Diacylation of Piperazine. The synthesis commences with the N,N'-diacylation of piperazine with two equivalents of 4-nitrobenzoyl chloride. This reaction forms the stable dinitro intermediate, 1,4-bis(4-nitrobenzoyl)piperazine.

-

Step 2: Reduction of the Dinitro Intermediate. The nitro groups of the intermediate are then reduced to primary amines to yield the final product, 1,4-Bis(4-aminobenzoyl)piperazine.

This two-step approach is favored due to the high reactivity of the acyl chloride, leading to efficient diacylation, and the well-established methods for the reduction of aromatic nitro compounds.

Step 1: Synthesis of 1,4-Bis(4-nitrobenzoyl)piperazine

The N,N'-diacylation of piperazine is a classic Schotten-Baumann reaction. The nucleophilic secondary amines of the piperazine ring attack the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. An excess of a base is typically used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Causality Behind Experimental Choices:

-

Choice of Acylating Agent: 4-Nitrobenzoyl chloride is the preferred acylating agent due to its high reactivity, which ensures efficient di-substitution of the piperazine nitrogens. The electron-withdrawing nitro group activates the acyl chloride for nucleophilic attack.

-

Solvent Selection: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used. These solvents are inert to the reactants and facilitate the dissolution of the starting materials.

-

Role of the Base: A tertiary amine base, such as triethylamine (TEA) or pyridine, is crucial to scavenge the HCl generated during the reaction. This prevents the protonation of the piperazine starting material, which would render it non-nucleophilic and halt the reaction.

-

Temperature Control: The reaction is typically carried out at a low temperature (0-5 °C) initially to control the exothermic nature of the acylation and minimize side reactions. The reaction is then allowed to warm to room temperature to ensure completion.

Experimental Protocol: Synthesis of 1,4-Bis(4-nitrobenzoyl)piperazine

-

Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve piperazine (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Dissolve 4-nitrobenzoyl chloride (2.1 eq) in anhydrous DCM and add it dropwise to the stirred piperazine solution over 30-60 minutes, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Workup:

-

Quench the reaction by the slow addition of water.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate, to yield 1,4-bis(4-nitrobenzoyl)piperazine as a solid.

Characterization Data for 1,4-Bis(4-nitrobenzoyl)piperazine (Expected):

| Property | Value |

| Melting Point | > 300 °C |

| ¹H NMR (DMSO-d₆) | δ ~8.3 (d, 4H), ~7.8 (d, 4H), ~3.8 (br s, 8H) |

| ¹³C NMR (DMSO-d₆) | δ ~165, ~150, ~142, ~129, ~124, ~45 |

| IR (KBr, cm⁻¹) | ~1630 (C=O), ~1520 (NO₂ asym), ~1350 (NO₂ sym) |

Step 2: Reduction of 1,4-Bis(4-nitrobenzoyl)piperazine

The reduction of the dinitro intermediate to the corresponding diamine is a critical step. Two highly effective and commonly employed methods are catalytic hydrogenation and transfer hydrogenation with hydrazine hydrate.

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. It involves the use of hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).

Causality Behind Experimental Choices:

-

Catalyst: 5-10% Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity for nitro group reduction under relatively mild conditions.[1]

-

Solvent: Polar protic solvents like ethanol or methanol are preferred as they readily dissolve the substrate and facilitate the interaction with the catalyst surface.

-

Hydrogen Pressure: The reaction is typically carried out under a positive pressure of hydrogen (from a balloon to several atmospheres) to ensure a sufficient concentration of hydrogen for the reaction to proceed efficiently.

-

Temperature: The reaction is often run at room temperature, although gentle heating may be required for less reactive substrates.

Experimental Protocol: Catalytic Hydrogenation

-

Setup: To a solution of 1,4-bis(4-nitrobenzoyl)piperazine (1.0 eq) in ethanol or methanol in a suitable hydrogenation vessel, add 10% Pd/C (5-10 mol% by weight).

-

Hydrogenation: The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically a balloon or a Parr hydrogenator) at room temperature.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or by the cessation of hydrogen uptake.

-

Workup:

-

Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

-

Purification: The product can be purified by recrystallization from a suitable solvent to afford 1,4-Bis(4-aminobenzoyl)piperazine.

Transfer hydrogenation offers a convenient alternative to using gaseous hydrogen. In this method, a hydrogen donor, such as hydrazine hydrate, is used in the presence of a catalyst like Pd/C.[2]

Causality Behind Experimental Choices:

-

Hydrogen Donor: Hydrazine hydrate is a commonly used and effective hydrogen donor for transfer hydrogenation reactions.[2]

-

Catalyst: Palladium on carbon remains the preferred catalyst for this transformation.[2]

-

Solvent: Alcohols such as methanol or ethanol are suitable solvents for this reaction.

-

Temperature: The reaction is typically heated to reflux to facilitate the decomposition of hydrazine and the transfer of hydrogen to the nitro groups.[2]

Experimental Protocol: Transfer Hydrogenation

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1,4-bis(4-nitrobenzoyl)piperazine (1.0 eq) and 10% Pd/C (5-10 mol% by weight) in ethanol.

-

Addition of Hydrazine: Heat the mixture to reflux and then add hydrazine hydrate (10-20 eq) dropwise. Caution: The reaction can be exothermic.

-

Reaction: Continue to heat the reaction mixture at reflux until the reaction is complete, as monitored by TLC.

-

Workup:

-

Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure.

-

-

Purification: The crude product is then purified by recrystallization.

Comparative Analysis of Reduction Methods

| Feature | Catalytic Hydrogenation | Transfer Hydrogenation (Hydrazine/Pd/C) |

| Hydrogen Source | H₂ gas | Hydrazine hydrate |

| Equipment | Requires specialized hydrogenation apparatus (e.g., Parr shaker) or careful handling of hydrogen balloons. | Standard laboratory glassware (round-bottom flask with reflux condenser). |

| Safety | Handling of flammable hydrogen gas requires caution. | Hydrazine is toxic and corrosive; handle with care in a fume hood. |

| Reaction Conditions | Typically room temperature and pressure (can be elevated). | Usually requires heating to reflux.[2] |

| Workup | Simple filtration to remove the catalyst. | Filtration followed by removal of solvent and any excess hydrazine. |

| Efficiency | Generally very clean and high-yielding. | Also high-yielding, but may sometimes require more extensive purification. |

Alternative Synthesis Pathways: A Critical Evaluation

While the two-step synthesis via the dinitro intermediate is the most established route, the exploration of more direct methods is of academic and industrial interest.

Direct Diacylation with 4-Aminobenzoic Acid Derivatives

A more atom-economical approach would be the direct N,N'-diacylation of piperazine with a 4-aminobenzoic acid derivative.

-

Using 4-Aminobenzoic Acid: The direct amide coupling of piperazine with 4-aminobenzoic acid would require the use of coupling agents (e.g., DCC, EDC, HATU). However, a significant challenge is the potential for self-polymerization of 4-aminobenzoic acid under these conditions. To circumvent this, protection of the amino group of 4-aminobenzoic acid would be necessary, adding extra steps to the synthesis and diminishing the "directness" of the route.[3]

-

Using 4-Aminobenzoyl Chloride: The use of 4-aminobenzoyl chloride is complicated by the inherent instability of the molecule. The nucleophilic amino group can react with the electrophilic acyl chloride of another molecule, leading to oligomerization and polymerization.[4] The hydrochloride salt of 4-aminobenzoyl chloride is more stable but may require specific reaction conditions for effective use.

Due to these challenges, direct acylation methods are less commonly employed for the synthesis of 1,4-Bis(4-aminobenzoyl)piperazine compared to the dinitro-intermediate pathway.

Visualization of Synthesis Pathways

Diagram 1: Primary Two-Step Synthesis Pathway

Caption: Overview of the primary two-step synthesis of 1,4-Bis(4-aminobenzoyl)piperazine.

Diagram 2: Comparison of Reduction Methods

Caption: Comparison of the two primary methods for the reduction of the dinitro intermediate.

Conclusion

The synthesis of 1,4-Bis(4-aminobenzoyl)piperazine is most reliably and efficiently achieved through a two-step process involving the N,N'-diacylation of piperazine with 4-nitrobenzoyl chloride to form 1,4-bis(4-nitrobenzoyl)piperazine, followed by the reduction of the dinitro intermediate. For the reduction step, both catalytic hydrogenation and transfer hydrogenation with hydrazine hydrate and a palladium on carbon catalyst are excellent methods, with the choice often depending on the available equipment and safety considerations. While direct synthesis routes are intellectually appealing, they present significant challenges related to the reactivity of the starting materials. The protocols and insights provided in this guide offer a robust framework for the successful synthesis of this important diamine for applications in polymer science and medicinal chemistry.

References

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. Retrieved March 7, 2026, from [Link]

-

One-Pot Synthesis of Benzo[b][5][6]oxazins via Intramolecular Trapping Iminoenol. (2018). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

- CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine. (2022). Google Patents.

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved March 7, 2026, from [Link]

-

PubChem. (n.d.). 1,4-Bis(4-aminobenzoyl)piperazine. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

-

One-pot Synthesis of Symmetrical 1,4-Disubstituted Piperazine-2,5-diones. (2017). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Kulkarni, S. S., Mehere, A. P., & Shenoy, P. A. (2009). Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-Ylcarbonyl) Aniline – An Amide Derivative of P-Aminobenzoic Acid. Asian Journal of Research in Chemistry, 2(3), 300-303. [Link]

-

-a) Nitrobenzene reduction with Pd/C catalyst and hydrogen gas to... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine - Eureka | Patsnap [eureka.patsnap.com]

- 3. iris.unica.it [iris.unica.it]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. One-Pot Synthesis of Benzo[b][1,4]oxazins via Intramolecular Trapping Iminoenol [organic-chemistry.org]

Engineering Rigid-Rod Polymers: A Technical Guide to BABP Monomer Synthesis and Applications

Executive Summary

Rigid-rod polymers—such as aromatic polyimides and aramids—represent the apex of high-performance materials, characterized by exceptional thermal stability, mechanical strength, and chemical inertness. For professionals in drug development and biomedical engineering, these materials are increasingly critical for fabricating sterilizable microfluidic "organ-on-a-chip" platforms, high-strength filtration membranes, and non-degradable implantable depots.

The synthesis of these polymers relies heavily on the strategic selection of diamine and dianhydride monomers. The incorporation of 4,4′-bis(4-aminophenoxy)biphenyl (BABP) as a diamine monomer introduces a highly engineered structural balance. Its extended biphenyl core enforces rigidity and promotes strong π–π stacking, while its ether linkages provide the necessary rotational freedom to maintain processability in solution[1]. This whitepaper details the mechanistic foundations, synthesis protocols, and quantitative properties of BABP-based rigid-rod polymers.

Mechanistic Foundations of BABP in Polymer Architectures

The primary challenge in rigid-rod polymer synthesis is tractability. Highly rigid chains tend to precipitate out of solution before achieving high molecular weights, rendering them unprocessable. BABP circumvents this through a specific molecular architecture:

-

Biphenyl Core Rigidity: The central biphenyl linkage restricts rotational freedom between adjacent phenyl rings. This stiffness translates to high glass transition temperatures ( Tg ) and exceptional thermal stability, delaying backbone scission under extreme conditions[1].

-

Ether Linkage "Swivels": The -O- linkages in BABP act as molecular swivels. They lower the energy barrier for solvation in polar aprotic solvents without disrupting the overall linear trajectory of the polymer backbone.

-

π–π Stacking & Chain Packing: The planar nature of the biphenyl units promotes dense intermolecular chain packing[1]. This dense packing is responsible for the material's high tensile strength and low gas permeability, making it ideal for isolating active pharmaceutical ingredients (APIs) in harsh solvent environments[2].

Experimental Workflow: Synthesis of BABP-Based Polyimides

The synthesis of BABP-based rigid-rod polymers typically follows a classical two-step polycondensation route. The following protocol describes the synthesis of a BABP-PMDA (pyromellitic dianhydride) polyimide. This is designed as a self-validating system , where intermediate viscosity serves as an intrinsic quality control metric to ensure successful polymerization before committing to the final curing step.

Workflow of BABP-based rigid-rod polymer synthesis via polycondensation.

Step-by-Step Methodology

Phase 1: Poly(amic acid) (PAA) Precursor Synthesis

-

Preparation & Dehydration: Purify BABP and PMDA via sublimation. Moisture acts as a chain terminator; ensure all glassware is flame-dried and the reaction is conducted under a strict N2 atmosphere.

-

Solvation: Dissolve equimolar BABP in anhydrous N-methyl-2-pyrrolidone (NMP) to achieve a 15 wt% solid concentration.

-

Causality: NMP is selected because its high dipole moment effectively solvates the growing rigid polymer chains, preventing premature precipitation[3].

-

-

Monomer Addition: Cool the solution to 0–5 °C using an ice bath. Add PMDA in small portions over 30 minutes.

-

Causality: Polycondensation is highly exothermic. Low temperatures prevent localized heating, which can trigger premature imidization or cross-linking that truncates chain growth.

-

-

Chain Extension: Remove the ice bath and stir at room temperature for 12–24 hours[4].

-

Self-Validation Check: Measure the inherent viscosity ( ηinh ) of the PAA solution using an Ubbelohde viscometer at 25 °C. An ηinh > 0.8 dL/g validates sufficient molecular weight build-up for robust film formation[4]. Lower values indicate chain termination (likely due to trace moisture).

-

Phase 2: Thermal Imidization

-

Casting: Cast the viscous PAA solution onto a clean glass substrate using a doctor blade to ensure uniform thickness.

-

Step-Baking: Subject the film to a programmed thermal gradient in a vacuum oven: 100 °C (1h), 150 °C (1h), 200 °C (1h), and 250 °C (2h).

-

Causality: Gradual thermal ramping allows the NMP solvent to act as a plasticizer, maintaining chain mobility long enough for the cyclodehydration reaction to complete before the Tg of the growing polyimide exceeds the reaction temperature. Rushing this step traps solvent and creates micro-voids, compromising structural integrity[4].

-

Quantitative Data: Thermal & Structural Properties

The structural rigidity imparted by the BABP monomer translates directly into measurable macroscopic properties. Table 1 summarizes the thermal characteristics of various BABP-based polymers, demonstrating how the choice of dianhydride or co-monomer modulates the final material.

| Polymer System | Tg (°C) | T10 (°C)* | Max Degradation Temp (°C) | Key Structural Feature |

| BABP-PMDA (Polyimide) | 283 | 550 | >600 | Maximum rigidity via planar PMDA |

| BABP-BTDA (Polyimide) | 268 | 542 | >600 | Carbonyl hinge lowers Tg slightly |

| BABP-6FDA (Polyimide) | 244 | 539 | >600 | Fluorinated groups increase free volume |

| BABP-Aramid (Copolymer) | N/A | 477 | >500 | Hydrogen bonding + π–π stacking[1] |

*Note: Tg = Glass Transition Temperature; T10 = Temperature at 10% weight loss.

Applications in Advanced Therapeutics & Drug Development

While traditionally utilized in aerospace and electronics, the unique properties of BABP-based rigid-rod polymers are highly advantageous in pharmaceutical and biomedical engineering:

-

Microfluidic Devices & Organ-on-a-Chip: Drug screening relies heavily on microfluidic technologies. The dimensional stability, low dielectric constant[5], and chemical inertness of BABP-based polyimides ensure precise fluidic control and minimal non-specific drug adsorption compared to standard PDMS.

-

Implantable Drug Depots: The exceptional chemical resistance and thermal stability of BABP polyimides make them ideal candidates for long-term, non-degradable implantable drug delivery systems. They can withstand aggressive sterilization protocols (e.g., autoclaving, gamma irradiation) without structural or mechanical degradation.

-

Bioprocessing Filtration Membranes: The dense chain packing of BABP aramids and polyimides can be engineered into highly selective, solvent-resistant membranes[2]. These are utilized for the continuous separation and purification of active pharmaceutical ingredients (APIs) from aggressive organic reaction mixtures.

Sources

Methodological & Application

Step-Growth Polymerization Protocols for 1,4-Bis(4-aminobenzoyl)piperazine

Executive Summary & Rationale

1,4-Bis(4-aminobenzoyl)piperazine (BABP)[1] is a highly specialized aromatic-aliphatic hybrid diamine utilized in the synthesis of advanced high-performance polymers. Structurally, it features a central piperazine ring flanked by two 4-aminobenzoyl groups.

In the realm of step-growth polymerization, purely aromatic polyamides (aramids) and polyimides exhibit exceptional thermal and mechanical properties but suffer from intractable insolubility due to rigid backbones and strong intermolecular hydrogen bonding. The incorporation of the BABP monomer introduces the non-planar, aliphatic piperazine moiety into the polymer backbone. This structural disruption effectively lowers the crystallinity and disrupts tight chain packing, thereby dramatically improving the polymer's solubility in polar aprotic solvents without severely compromising its glass transition temperature ( Tg ) or thermal degradation profile[2][3].

This application note details the causal methodologies and validated protocols for synthesizing high-molecular-weight polyamides and polyimides using BABP.

The Carothers Imperative: Monomer Purity & Stoichiometry

Step-growth polycondensation strictly obeys the Carothers equation ( DPn=1−p1 ), which dictates that high degrees of polymerization ( DPn ) can only be achieved at exceptionally high extents of reaction ( p→1 ).

Causality of Experimental Choices:

-

Purity: BABP must be recrystallized to a purity of >99.5%. Any monofunctional impurities will act as chain terminators, permanently capping the molecular weight.

-

Moisture Exclusion: Co-monomers such as diacid chlorides and dianhydrides are highly sensitive to hydrolysis. Trace water will convert these functional groups into unreactive carboxylic acids, destroying the exact 1:1 stoichiometric balance required for chain extension.

-

Solvent Selection: Polar aprotic solvents like N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP) are required to solvate the growing rigid-rod polymer chains.

Protocol I: Low-Temperature Solution Polycondensation (Polyamides)

This protocol describes the synthesis of a piperazine-based aromatic polyamide by reacting BABP with Terephthaloyl Chloride (TPC).

Mechanistic Causality: The reaction is performed at 0–5 °C rather than room temperature. Acid chlorides are highly reactive and exothermic; at elevated temperatures, they can undergo side reactions with the DMAc solvent or trace moisture[3]. Cooling suppresses these side reactions. Furthermore, 5% wt/vol Lithium Chloride (LiCl) is added to the solvent. The Li+ and Cl− ions complex with the newly formed amide linkages, disrupting intermolecular hydrogen bonding and preventing the growing polymer from prematurely precipitating out of solution.

Step-by-Step Methodology

-

System Preparation: Flame-dry a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube.

-

Solvent & Monomer Loading: Dissolve 10.00 mmol of purified BABP[1] in 50 mL of anhydrous DMAc containing 5% (w/v) dissolved anhydrous LiCl. Stir under a continuous nitrogen purge until a clear solution is obtained.

-

Chilling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

-

Stoichiometric Addition: Rapidly add exactly 10.00 mmol of finely powdered, sublimation-purified TPC to the vigorously stirring diamine solution.

-

Polycondensation: Maintain the reaction at 0–5 °C for 1 hour to control the initial exotherm. Then, remove the ice bath and allow the highly viscous solution to stir at 25 °C for an additional 12–24 hours.

-

Precipitation & Recovery: Slowly pour the viscous polymer dope into 500 mL of rapidly stirring methanol or deionized water. The polyamide will precipitate as white/off-white fibrous strands.

-

Purification: Filter the polymer and wash thoroughly with hot water and acetone to remove residual LiCl, solvent, and unreacted oligomers. Dry in a vacuum oven at 100 °C for 24 hours.

In-Process Validation

-

Viscosity Check: A successful reaction is self-indicating; the solution will become highly viscous (syrup-like) within the first 2 hours. If the solution remains watery, stoichiometric imbalance has occurred. Target inherent viscosity ( ηinh ) should be ≥0.8 dL/g (measured in DMAc/LiCl at 30 °C).

Workflow for low-temperature solution polycondensation of piperazine-based polyamides.

Protocol II: Two-Step Polyimide Synthesis

Polyimides derived from BABP offer extreme thermal stability[4]. Because fully imidized polymers are typically insoluble, synthesis is conducted via a two-step method: formation of a soluble poly(amic acid) (PAA) precursor, followed by thermal cyclodehydration (imidization).

Mechanistic Causality: Step 1 is an equilibrium-driven ring-opening addition. It must be conducted at room temperature; elevated temperatures shift the equilibrium toward depolymerization or cause premature, uncontrolled imidization, which precipitates the polymer before high molecular weight is reached. Step 2 requires sequential heating up to 300 °C to drive off the water byproduct and thermodynamically force the closure of the imide rings[4].

Step-by-Step Methodology

-

PAA Formation (Step 1): In a dry flask under nitrogen, dissolve 10.00 mmol of BABP in 60 mL of anhydrous NMP.

-

Dianhydride Addition: Gradually add 10.00 mmol of Pyromellitic Dianhydride (PMDA) in small portions over 30 minutes to prevent localized exotherms.

-

Equilibration: Stir the mixture at 25 °C for 12–24 hours to yield a highly viscous, golden poly(amic acid) solution.

-

Film Casting: Cast the PAA solution onto a clean glass plate using a doctor blade to a controlled thickness (e.g., 250 µm).

-

Thermal Imidization (Step 2): Place the glass plate in a vacuum oven. Apply a sequential heating profile to gently remove the solvent and drive cyclization: 80 °C (1h), 150 °C (1h), 200 °C (1h), and finally 250–300 °C (1h).

-

Delamination: Cool to room temperature and immerse the plate in warm water to peel off the flexible polyimide film.

In-Process Validation

-

Spectroscopic Confirmation: The self-validating check for complete imidization is FT-IR spectroscopy. The broad N-H/O-H stretching bands of the PAA (~3200–3400 cm⁻¹) must completely disappear, replaced by sharp imide carbonyl symmetric and asymmetric stretching bands at ~1780 cm⁻¹ and ~1720 cm⁻¹, respectively.

Two-step synthesis pathway from diamine and dianhydride to polyimide.

Quantitative Data Summary

The following table summarizes the critical reaction parameters and expected outcomes for both protocols.

| Parameter | Polyamide Synthesis | Polyimide Synthesis |

| Monomer 1 (AA) | 1,4-Bis(4-aminobenzoyl)piperazine | 1,4-Bis(4-aminobenzoyl)piperazine |

| Monomer 2 (BB) | Terephthaloyl Chloride (TPC) | Pyromellitic Dianhydride (PMDA) |

| Solvent System | DMAc + 5% (w/v) LiCl | NMP (Anhydrous) |

| Reaction Temp (Step 1) | 0 to 5 °C (1h) | 25 °C (12–24h) |

| Reaction Temp (Step 2) | 25 °C (12–24h) | 80 °C → 300 °C (Thermal) |

| Target Viscosity ( ηinh ) | >0.8 dL/g (Final Polymer) | >1.0 dL/g (As PAA precursor) |

| Validation Metric | Solution viscosity build-up | FT-IR (1780 cm⁻¹, 1720 cm⁻¹) |

References

-

[2] Polyamides derived from piperazine and used for hot-melt adhesives: Synthesis and properties. ResearchGate.[Link]

-

[3] Functional Aromatic Polyamides. NIH PubMed Central.[Link]

-

[1] 1,4-Bis(4-aminobenzoyl)piperazine | CID 91963. PubChem.[Link]

-

[4] US20200024397A1 - Tetracarboxylic dianhydride, carbonyl compound, polyimide precursor resin, and polyimide. Google Patents.

Sources

- 1. 1,4-Bis(4-aminobenzoyl)piperazine | C18H20N4O2 | CID 91963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20200024397A1 - Tetracarboxylic dianhydride, carbonyl compound, polyimide precursor resin, and polyimide - Google Patents [patents.google.com]

High-Performance Electrospun Nanofibers from BABP-Derived Polymers: Synthesis, Protocols, and Application Notes

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocol

Executive Summary

The demand for mechanically robust, thermally stable, and highly flexible nanofibrous scaffolds is rapidly expanding in biopharmaceutical manufacturing and preclinical medical device development. Incorporating BABP (e.g., 4,4′-bis(4-aminophenoxy)biphenyl or bis(4-(3-aminophenoxy)phenyl)methane) into polymer backbones—specifically polyimides (PI) and aramids—fundamentally upgrades the macromolecular mechanics of the resulting electrospun fibers. This application note provides a deep dive into the mechanistic principles, validated electrospinning protocols, and biomedical applications of BABP-derived polymer nanofibers.

Mechanistic Principles of BABP in Polymer Networks

To understand why BABP is a superior monomer for electrospun fibers, one must analyze its molecular architecture. BABP introduces an extended biphenyl core coupled with flexible ether (-O-) linkages[1].

-

Processability via Ether Linkages: Fully rigid aromatic polymers are notoriously insoluble, making them impossible to electrospin. The ether bonds in BABP lower the rotational energy barrier of the polymer chain. This ensures that the intermediate precursor—Polyamic Acid (PAA)—remains highly soluble in polar aprotic solvents like DMAc or NMP, allowing for optimal chain entanglement during the electrospinning process[2].

-

Mechanical Toughness via π−π Stacking: Once the fibers are spun and thermally imidized, the rigid biphenyl alignment promotes dense intermolecular π−π stacking. This prevents the propagation of micro-cracks under physical stress, yielding a nanofiber mat with exceptional tensile strength and fatigue resistance[1].

-

Dielectric Superiority: For bioelectronic applications, the bulky aromatic side groups of BABP act as deep charge traps. This significantly limits charge mobility across the polymer matrix, resulting in an exceptionally high dielectric breakdown strength[2].

Process Workflow: From Monomer to Nanofiber

Fig 1: Mechanistic workflow of BABP-derived polyimide nanofiber synthesis and electrospinning.

Validated Experimental Protocols

This protocol details the fabrication of BABP-BPDA polyimide nanofibers. It is designed as a self-validating system ; failure to meet the criteria at any validation checkpoint indicates an upstream error that must be corrected before proceeding.

Step 4.1: Synthesis of the Polyamic Acid (PAA) Precursor

-

Rationale: Direct electrospinning of fully imidized PI is impossible due to its chemical inertness and insolubility. A soluble PAA precursor must be synthesized via ring-opening polycondensation[2].

-

Preparation: Purge a 3-neck round-bottom flask with dry Nitrogen ( N2 ) for 15 minutes. Moisture is the primary enemy of this reaction, as it hydrolyzes the dianhydride monomer.

-

Monomer Dissolution: Dissolve exactly 10.0 mmol of BABP diamine in 50 mL of anhydrous N,N-Dimethylacetamide (DMAc).

-

Thermal Control: Submerge the flask in an ice bath (0–5 °C). Causality: The polycondensation reaction is highly exothermic. The ice bath suppresses premature imidization and prevents the degradation of the growing polymer chains, ensuring a high molecular weight[2].

-

Polycondensation: Gradually add 10.0 mmol of 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA) in small, equal portions over 30 minutes.

-

Maturation: Remove the ice bath and stir the solution continuously for 24 hours at room temperature to obtain a homogenous ~15 wt% BABP-PAA solution.

Validation Checkpoint 1: The resulting PAA solution must exhibit a honey-like viscosity (approx. 800–1200 cP) and a clear, pale-yellow appearance. If the solution is watery, the polycondensation failed (likely due to moisture contamination), and attempting to electrospin will result in electrospraying (droplets) rather than fibers.

Step 4.2: Electrospinning the PAA Solution

-

Rationale: The PAA solution requires a high-voltage electric field to overcome the surface tension of the DMAc solvent, initiating a Taylor cone that elongates into continuous nanofibers.

-

Setup: Load the viscous PAA solution into a 10 mL plastic syringe fitted with a 21G blunt-tip stainless steel needle. Mount it on a precision syringe pump.

-

Parameter Configuration:

-

Flow Rate: 0.5 mL/h.

-

Applied Voltage: 18–22 kV. Causality: This specific voltage window provides the optimal electrostatic repulsion to draw the highly entangled BABP-PAA chains without causing electrical arcing.

-

Tip-to-Collector Distance (TCD): 15 cm.

-

-

Environmental Control: Maintain relative humidity (RH) strictly below 30%. Causality: High humidity causes rapid, premature precipitation of the PAA (Non-solvent Induced Phase Separation), leading to porous, mechanically brittle fibers.

Validation Checkpoint 2: Observe the Taylor cone at the needle tip using a light source. It should be stable and continuously emit a single, invisible jet. If the cone pulsates or drips, adjust the voltage up or the flow rate down.

Step 4.3: Thermal Imidization

-

Rationale: The as-spun PAA fibers must be thermally cyclized to form the final BABP-PI structure, a process that releases water as a byproduct[2].

-

Mounting: Secure the electrospun PAA nanofiber mat onto a rigid metal frame to prevent macroscopic shrinkage during heating.

-

Step-wise Heating Profile: Place the frame in a vacuum oven and apply the following ramp:

-

100 °C for 1 hour

-

200 °C for 1 hour

-

300 °C for 1 hour

-

Causality: Ramping the temperature gradually is critical. It allows residual DMAc solvent to evaporate slowly without boiling. If heated too rapidly, the solvent will boil inside the fibers, creating micro-voids that destroy the mechanical integrity and dielectric strength of the final material. The final 300 °C step ensures 100% cyclization of the imide rings.

-

Validation Checkpoint 3: The final BABP-PI mat should transition from pale yellow to a deep amber/orange color. It should be highly flexible and able to be folded 180 degrees without snapping.

Quantitative Property Analysis

The incorporation of BABP drastically alters the physical and electrical properties of the resulting nanofibers compared to standard commercial formulations (e.g., PMDA-ODA).

| Property | Standard PI (PMDA-ODA) | BABP-BPDA PI | Mechanistic Causality |

| Tensile Strength (MPa) | ~80 | >120 | Enhanced π−π stacking and rigid biphenyl alignment from the BABP core[1]. |

| Glass Transition ( Tg , °C) | ~280 | 250 - 265 | Ether linkages in BABP slightly increase chain flexibility, marginally lowering Tg while vastly improving ductility[2]. |

| Dielectric Constant ( ϵr ) | 3.1 - 3.4 | 4.2 - 4.5 | Increased dipole polarization facilitated by the BABP ether groups[2]. |

| Breakdown Strength (MV/m) | ~300 | >450 | Bulky aromatic groups act as deep charge traps, dispersing charges and preventing dielectric failure[2]. |

Applications in Biopharma & Medical Devices

While high-performance polyimides are historically rooted in aerospace, BABP-derived nanofibers offer unprecedented utility for drug development professionals and biomedical engineers :

-

Flexible Neural Probes for Preclinical Electrophysiology: In neuropharmacology, assessing the in vivo efficacy of neuro-active drugs requires implanting micro-electrode arrays into the brain. Standard rigid probes trigger severe foreign-body responses (astrogliosis), degrading the signal over time. Because BABP-PI nanofibers possess extreme dielectric breakdown strength (>450 MV/m)[2] alongside high mechanical flexibility[1], they serve as ideal ultra-thin insulating substrates. They conform seamlessly to brain tissue micromotion, ensuring stable, long-term neural recordings during prolonged drug efficacy trials.

-

High-Temperature Bioseparation Membranes: During the formulation of sterile biologics and lipid nanoparticles (LNPs), filtration membranes must withstand aggressive sterilization protocols. The dense π−π stacked network of BABP-derived nanofibers ensures that these mats can undergo repeated high-pressure steam sterilization (autoclaving at 121 °C) and harsh chemical cleaning without suffering from pore collapse or loss of structural integrity.

References[2] Title: Polyimide Modified with Different Types and Contents of Polar/Nonpolar Groups: Synthesis, Structure, and Dielectric Properties

Source: Polymers (MDPI), 2025, 17(6), 753. URL: [Link][1] Title: Molecular Design of Aramid Copolymer for Enhanced Toughness and Retention Performance Source: ACS Materials Au, 2025. URL: [Link]

Sources

Application Note: Copolymerization Strategies for BABP and Aromatic Dicarboxylic Acids in Advanced Biomedical Materials

Executive Summary & Mechanistic Rationale

For researchers and drug development professionals designing next-generation medical devices, the mechanical failure of polymer-based delivery systems—such as micro-cracking in drug-eluting stents or fatigue in wearable infusion pumps—remains a critical hurdle. Traditional aramids (polyamides) offer exceptional thermal stability and tensile strength but suffer from intrinsic chain rigidity, making them insoluble and brittle under cyclic physiological stress.

Integrating BABP (4,4′-bis(4-aminophenoxy)biphenyl) into the polymer backbone via copolymerization with aromatic dicarboxylic acids (e.g., Terephthaloyl Chloride, TPC) resolves this dichotomy. BABP acts as a dual-function monomer:

-

Structural Rigidity: Its extended biphenyl aromatic core forms a planar structure that strengthens 1[1].

-

Dynamic Flexibility: The ether linkages (-O-) connecting the aromatic rings provide rotational freedom, significantly enhancing polymer solubility, processability, and yielding 2[2].

This application note details the self-validating protocols required to synthesize high-molecular-weight BABP-aramid copolymers, tailored specifically for load-bearing implants, flexible biosensors, and durable drug-eluting matrices.

Copolymerization Workflow

Workflow for low-temperature solution polycondensation of BABP copolymers.

Self-Validating Protocol: Low-Temperature Solution Polycondensation

To achieve high-molecular-weight copolymers suitable for biomedical extrusion or electrospinning, the reaction must be tightly controlled to prevent premature precipitation and side reactions.

Reagents & Materials

-

Diamine: 4,4′-bis(4-aminophenoxy)biphenyl (BABP) (Vacuum dried at 80 °C overnight).

-

Diacid Chloride: Terephthaloyl Chloride (TPC) (Sublimed prior to use).

-

Solvent System: N-methyl-2-pyrrolidone (NMP) with anhydrous Calcium Chloride (CaCl₂).

-

Neutralizing Agent: Calcium Hydroxide (Ca(OH)₂).

Step-by-Step Methodology

Step 1: Solvent Dehydration & Swelling Agent Preparation Dissolve 5 wt% anhydrous CaCl₂ into NMP under continuous stirring at 80 °C until clear, then cool to room temperature.

-

Causality: Rigid aramid chains tend to crystallize and precipitate early in the reaction. CaCl₂ acts as a swelling agent, complexing with the newly formed amide bonds to disrupt hydrogen bonding, keeping the polymer in solution for continued chain extension.

-

Self-Validating Checkpoint: Perform Karl Fischer titration on the NMP/CaCl₂ solution. Moisture content must be <80 ppm . Excess water will hydrolyze the acyl chloride groups of TPC into unreactive carboxylic acids, permanently terminating step-growth polymerization[1].

Step 2: Monomer Dissolution Transfer the NMP/CaCl₂ solvent to a jacketed reaction flask purged with ultra-high purity Nitrogen (N₂). Add the stoichiometric requirement of BABP. Stir at 300 rpm until complete dissolution is achieved.

-

Causality: The N₂ blanket prevents the oxidation of the diamine and strictly excludes atmospheric moisture.

Step 3: Exothermic Polycondensation Cool the reaction flask to 0–5 °C using a circulating chiller. Add the stoichiometric equivalent of TPC in three equal portions over 15 minutes.

-

Causality: The reaction between BABP and TPC is violently exothermic. Uncontrolled heat generation leads to transamidation side reactions and solvent degradation. Ice-bath cooling ensures linear, controlled chain growth[3].

-

Self-Validating Checkpoint: Monitor the internal thermocouple. The reaction temperature must not exceed 10 °C during TPC addition.

Step 4: Viscosity Build-up & Chain Extension Remove the cooling system and allow the reaction to proceed at 25 °C for 2 to 3 hours.

-

Self-Validating Checkpoint: Monitor the torque of the overhead mechanical stirrer. The reaction is deemed complete when the torque delta is <5% over a 30-minute window, indicating maximum molecular weight has been achieved.

Step 5: Neutralization & Equilibrium Shift Add a stoichiometric amount of Ca(OH)₂ powder to the viscous polymer dope.

-

Causality: The polycondensation 3[3]. Left unneutralized, HCl protonates the unreacted amine groups of BABP, rendering them non-nucleophilic and halting the reaction. Neutralization drives the equilibrium forward.

-

Self-Validating Checkpoint: Extract a 1 mL aliquot, dilute in water, and test the pH. A pH of 7.0–7.5 confirms complete HCl scavenging.